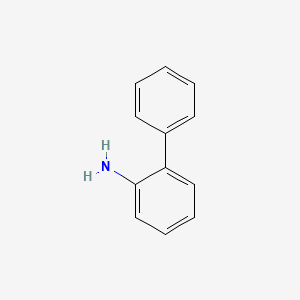

3-Azabicyclo(3.2.1)octane, 2-ethyl-N-methyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Azabicyclo(3.2.1)octane, 2-ethyl-N-methyl- is a Drug / Therapeutic Agent.

Applications De Recherche Scientifique

Synthesis and Structural Studies :

- Diez et al. (1991) synthesized 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives and studied them using spectroscopic methods. They found a preferred chair-envelope conformation for these compounds (Diez et al., 1991).

- Izquierdo et al. (1991) synthesized a series of 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane and their N-endo methiodides, investigating their crystal structures and NMR spectroscopy. They proposed a structure-activity relationship for these compounds (Izquierdo et al., 1991).

- Singh et al. (2007) reported an efficient synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) from pyroglutamic acid. This synthesis involved reduction and cyclization of a nitroenamine intermediate, leading to several 3-substituted analogues (Singh et al., 2007).

Conformational and Reactivity Studies :

- Mahía et al. (2017) developed a method for the diastereoselective construction of the 6-Oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives, offering a new route towards asymmetric synthesis of these compounds (Mahía et al., 2017).

- Callis et al. (1996) discussed a tandem Horner-Emmons Olefination-Conjugate Addition approach for synthesizing 1,5-Disubstituted-6-azabicyclo[3.2.1]octanes, which are based on the structure of the norditerpenoid alkaloid methyllycaconitine (Callis et al., 1996).

Applications in Medicinal Chemistry :

- Coe et al. (1983) discussed 3-azabicyclo[3.2.1]octane derivatives' potential in treating diseases and disorders mediated by opioid receptors. These derivatives were explored for treating conditions like irritable bowel syndrome, drug addiction, depression, anxiety, schizophrenia, and eating disorders (Coe et al., 1983).

- Armstrong & Bergmeier (2017) presented a method for synthesizing 4-substituted azabicyclo[3.2.1]octanes, highlighting the versatility of these compounds in medicinal chemistry research (Armstrong & Bergmeier, 2017).

Pharmacological Evaluations :

- Zhang et al. (2001) prepared azabicyclo[3.2.1] derivatives that bind to the dopamine transporter, inhibiting dopamine reuptake. This research provided insights into the role of ether oxygen in transporter binding and the impact of structural modifications on binding affinity (Zhang et al., 2001).

Propriétés

Numéro CAS |

64048-82-4 |

|---|---|

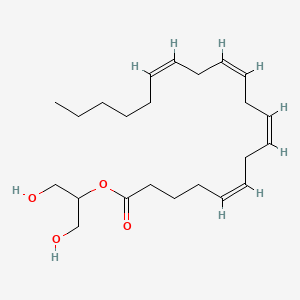

Formule moléculaire |

C10H19N |

Poids moléculaire |

153.26 g/mol |

Nom IUPAC |

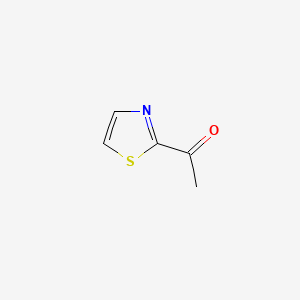

2-ethyl-3-methyl-3-azabicyclo[3.2.1]octane |

InChI |

InChI=1S/C10H19N/c1-3-10-9-5-4-8(6-9)7-11(10)2/h8-10H,3-7H2,1-2H3 |

Clé InChI |

GIDUQUXTSWWQMG-UHFFFAOYSA-N |

SMILES |

CCC1C2CCC(C2)CN1C |

SMILES canonique |

CCC1C2CCC(C2)CN1C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3-Azabicyclo(3.2.1)octane, 2-ethyl-N-methyl- |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1664048.png)